Chromane-3-carbohydrazide
Overview
Description
Chromane-3-carbohydrazide is a derivative of chromane, a heterocyclic chemical compound with the chemical formula C9H10O . It has been used to synthesize a simple Schiff-base condition .
Synthesis Analysis
The synthesis of Chromane-3-carbohydrazide involves a new 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide design . The synthesized molecules’ photophysical properties were investigated in various solvent systems and solvent-poor-solvent assays .Molecular Structure Analysis
The molecular structure of Chromane-3-carbohydrazide is based on the chromane scaffold, which is a fusion of a benzene nucleus with dihydropyran .Chemical Reactions Analysis
Chromane-3-carbohydrazide undergoes a series of chemical reactions during its synthesis. It forms a 1:2 stoichiometry complex with an estimated association constant of 4.04×10^4 M^−2 with In^3+ ions .Physical And Chemical Properties Analysis
The physical and chemical properties of Chromane-3-carbohydrazide were investigated in various solvent systems and solvent-poor-solvent assays. The synthesized molecules exhibit the absorbance band at 440 nm and the emission band at 488 nm in DMSO: H^2O .Safety And Hazards
Future Directions
The future directions for Chromane-3-carbohydrazide could involve further exploration of its potential applications. For instance, it has been used in the development of a highly selective turn-off fluorescence chemosensor for In^3+ ions . Additionally, some of its derivatives have shown potential as HIV-1 integrase inhibitors and as dual-acting compounds against SARS-CoV-2 Mpro and RdRp .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-12-10(13)8-5-7-3-1-2-4-9(7)14-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHHAIRMIQRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401205314 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromane-3-carbohydrazide | |
CAS RN |
1097790-45-8 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1097790-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401205314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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